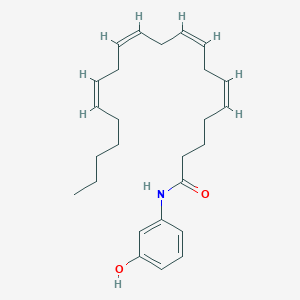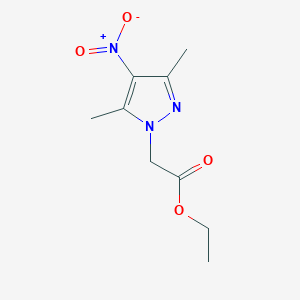![molecular formula C18H17ClF3NO B187689 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56709-19-4](/img/structure/B187689.png)
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the inhibition of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. By inhibiting TRPV1, 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide reduces pain and inflammation.
Effets Biochimiques Et Physiologiques
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Additionally, it has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for TRPV1. This allows for the investigation of the role of TRPV1 in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are several future directions for the use of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential direction is the investigation of its therapeutic potential for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of cancer and neuropathic pain. Finally, the development of more specific TRPV1 inhibitors based on the structure of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide may lead to the development of novel therapeutics for pain and inflammation.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl isocyanate in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antinociceptive, and analgesic effects in various animal models. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, cancer, and neurological disorders.
Propriétés
Numéro CAS |
56709-19-4 |
|---|---|
Nom du produit |
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Formule moléculaire |
C18H17ClF3NO |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17ClF3NO/c1-17(2,3)12-6-4-11(5-7-12)16(24)23-13-8-9-15(19)14(10-13)18(20,21)22/h4-10H,1-3H3,(H,23,24) |
Clé InChI |
FEZGWZZQWPKBOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
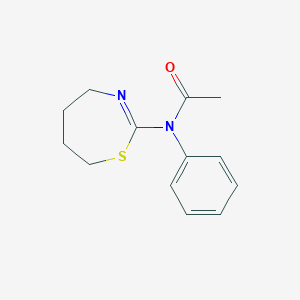
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
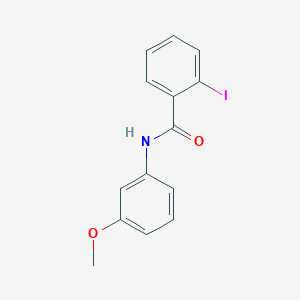
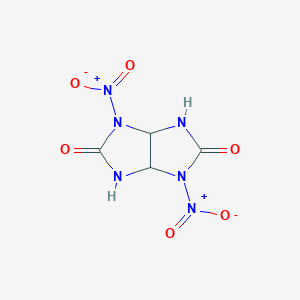
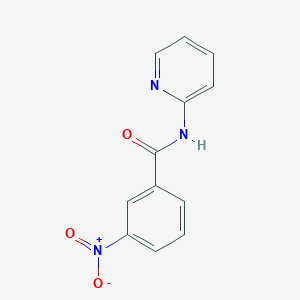
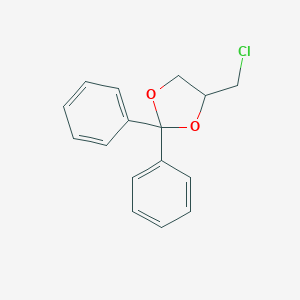
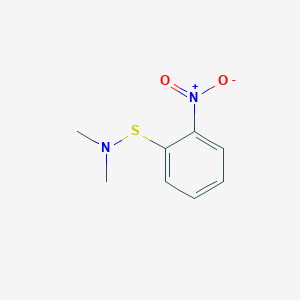
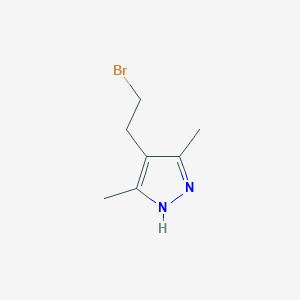
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
